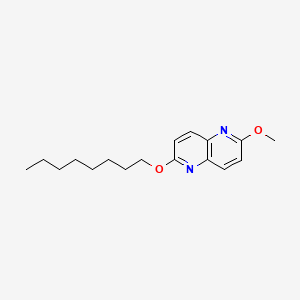
2-Methoxy-6-(octyloxy)-1,5-naphthyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methoxy-6-(octyloxy)-1,5-naphthyridine is an organic compound belonging to the naphthyridine family. This compound is characterized by the presence of methoxy and octyloxy groups attached to a naphthyridine core. Naphthyridines are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-(octyloxy)-1,5-naphthyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxy-1,5-naphthyridine and octyl bromide.
Etherification Reaction: The key step involves the etherification of 2-methoxy-1,5-naphthyridine with octyl bromide in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: The reaction can be performed in batch or continuous reactors, depending on the production scale.
Purification: After the reaction, the product is purified using techniques such as recrystallization or column chromatography to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-(octyloxy)-1,5-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy and octyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new ethers or esters.
Scientific Research Applications
2-Methoxy-6-(octyloxy)-1,5-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its biological activity.
Materials Science: It is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-(octyloxy)-1,5-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-6-(1-methylethyl)naphthalene: Known for its use in the synthesis of naproxen.
2-Methoxy-6-methylbenzoic acid: Used as an intermediate in the synthesis of various pharmaceuticals.
2-Methoxy-6-(quinolin-8-ylimino)methyl)phenol: Investigated for its catalytic properties in oxidation reactions.
Uniqueness
2-Methoxy-6-(octyloxy)-1,5-naphthyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its long octyloxy chain enhances its solubility in organic solvents and its potential interactions with biological membranes.
Properties
Molecular Formula |
C17H24N2O2 |
|---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
2-methoxy-6-octoxy-1,5-naphthyridine |
InChI |
InChI=1S/C17H24N2O2/c1-3-4-5-6-7-8-13-21-17-12-10-14-15(19-17)9-11-16(18-14)20-2/h9-12H,3-8,13H2,1-2H3 |
InChI Key |
XAYLRJNBDNMRAZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=NC2=C(C=C1)N=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















